3,4-diethoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
3,4-DIETHOXY-N~1~-[2-(4-NITROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 3,4-DIETHOXY-N~1~-[2-(4-NITROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE involves multiple steps. One common synthetic route starts with the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one. This intermediate is then treated with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the desired thiadiazole derivative . Industrial production methods typically involve similar multi-step processes, often optimized for yield and purity.
Chemical Reactions Analysis
3,4-DIETHOXY-N~1~-[2-(4-NITROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown antimicrobial activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific enzymes.
Mechanism of Action
The mechanism of action of 3,4-DIETHOXY-N~1~-[2-(4-NITROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s nitro group is also involved in redox reactions, which can lead to the generation of reactive oxygen species that contribute to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Compared to other thiadiazole derivatives, 3,4-DIETHOXY-N~1~-[2-(4-NITROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE is unique due to its specific structural features, such as the presence of both nitro and diethoxy groups. Similar compounds include:
- 4-(2,5-DIETHOXY-4-NITROPHENYL)-MORPHOLINE
- 1-BENZYLIMIDAZOLIDINE-2,4-DIONE
- 4-PHENYL-1,3-THIAZOL-2-AMINE
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H22N4O7S |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
3,4-diethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C22H22N4O7S/c1-3-32-19-10-5-14(11-20(19)33-4-2)22(27)23-21-17-12-34(30,31)13-18(17)24-25(21)15-6-8-16(9-7-15)26(28)29/h5-11H,3-4,12-13H2,1-2H3,(H,23,27) |
InChI Key |
OIFZGJQFTVSMNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-])OCC |
Origin of Product |
United States |
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